molecular formula C19H18N4O2 B12160942 N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12160942
M. Wt: 334.4 g/mol
InChI Key: ZJZSYSOQWUELJY-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a methoxybenzyl group, a pyrimidinylamino group, and a benzamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-aminobenzamide through the reaction of 4-nitrobenzoic acid with ammonia, followed by reduction of the nitro group to an amino group.

    Introduction of the Pyrimidinyl Group: The 4-aminobenzamide is then reacted with 2-chloropyrimidine under basic conditions to form the 4-(pyrimidin-2-ylamino)benzamide intermediate.

    Attachment of the Methoxybenzyl Group: Finally, the intermediate is alkylated with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation or metal-acid reduction.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, and various alkyl halides.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Formation of the amino derivative from nitro precursors.

    Substitution: Introduction of various substituents on the pyrimidinyl ring.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-4-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of pyrimidine.

    N-(4-methoxybenzyl)-4-(quinolin-2-ylamino)benzamide: Contains a quinoline ring, offering different biological properties.

Uniqueness

N-(4-methoxybenzyl)-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of the pyrimidine ring, which can confer distinct biological activities compared to its analogs. The methoxybenzyl group also contributes to its specific chemical reactivity and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C19H18N4O2/c1-25-17-9-3-14(4-10-17)13-22-18(24)15-5-7-16(8-6-15)23-19-20-11-2-12-21-19/h2-12H,13H2,1H3,(H,22,24)(H,20,21,23)

InChI Key

ZJZSYSOQWUELJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Origin of Product

United States

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